molecular formula C16H16BrClFN3 B11787697 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Katalognummer: B11787697
Molekulargewicht: 384.7 g/mol
InChI-Schlüssel: BPVIGDUSTSXVRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that features a complex aromatic structure

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .

Analyse Chemischer Reaktionen

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline include other halogenated anilines and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its combination of halogen atoms and the piperazine ring, which may confer specific properties and reactivity.

Eigenschaften

Molekularformel

C16H16BrClFN3

Molekulargewicht

384.7 g/mol

IUPAC-Name

3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI-Schlüssel

BPVIGDUSTSXVRK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.